molecular formula C50H61BrN2O4 B3255798 PDI-CC6C6-Br CAS No. 259880-25-6

PDI-CC6C6-Br

Cat. No.: B3255798
CAS No.: 259880-25-6
M. Wt: 833.9 g/mol
InChI Key: MRCBIVBDVSDDKY-UHFFFAOYSA-N
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Description

PDI-CC6C6-Br is a useful research compound. Its molecular formula is C50H61BrN2O4 and its molecular weight is 833.9 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

11-bromo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H61BrN2O4/c1-5-9-13-17-21-32(22-18-14-10-6-2)52-47(54)37-28-25-34-35-26-29-39-44-40(31-41(51)45(46(35)44)36-27-30-38(48(52)55)43(37)42(34)36)50(57)53(49(39)56)33(23-19-15-11-7-3)24-20-16-12-8-4/h25-33H,5-24H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCBIVBDVSDDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCCC)CCCCCC)Br)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H61BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

833.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Conformational Dynamics of Pdi Cc6c6 Br

Self Assembly and Supramolecular Organization of Pdi Cc6c6 Br

H- and J-Aggregate Formation in PDI-CC6C6-Br Systems

In solution or the solid state, PDI derivatives like this compound can form distinct types of aggregates known as H- and J-aggregates, which are characterized by their specific geometric arrangements and unique photophysical properties. nih.govpradeepresearch.org

H-aggregates are typically formed when the PDI molecules adopt a face-to-face (co-facial) arrangement. This "sandwich-style" stacking is common for PDI derivatives due to the strong π-π interactions. nih.govresearchgate.net

J-aggregates involve a more slipped, head-to-tail arrangement of the molecules. nih.govresearchgate.net

The balance between these two aggregation types can be subtle, and sometimes mixed aggregates, referred to as HJ-aggregates , can form where both types of packing coexist within a single nanostructure. researchgate.netacs.org

The formation of H- or J-aggregates leads to characteristic changes in the material's UV-Vis absorption and fluorescence spectra, making spectroscopy a primary tool for their identification. pradeepresearch.orgresearchgate.net

H-aggregates exhibit a hypsochromic shift (blue shift) in their main absorption band compared to the monomeric (non-aggregated) PDI molecule. nih.gov This is because the parallel arrangement of transition dipoles leads to a higher energy excited state. H-aggregates are often characterized by low fluorescence quantum yields. pradeepresearch.org

J-aggregates , due to their slipped stacking, result in a bathochromic shift (red shift) of the absorption band to longer wavelengths. nih.gov These aggregates can be highly fluorescent, a phenomenon known as aggregation-induced emission enhancement (AIEE). rsc.org

The table below summarizes the key spectroscopic differences.

Aggregate TypeMolecular ArrangementAbsorption Spectrum ShiftPrimary Vibronic Peak Ratio (A₀–₀/A₀–₁)Fluorescence
Monomer Isolated MoleculeReference~1.6 (in solution)Strong
H-aggregate Face-to-Face (Co-facial)Blue Shift (Hypsochromic)DecreasedWeak / Quenched
J-aggregate Head-to-Tail (Slipped)Red Shift (Bathochromic)IncreasedStrong

Data compiled from principles described in multiple sources. nih.govpradeepresearch.orgacs.org

The spectroscopic properties of H- and J-aggregates are a direct consequence of exciton (B1674681) coupling , which describes the electronic interactions between chromophores in close proximity. acs.orgnih.gov When a photon is absorbed by an aggregate, the excitation is not localized to a single molecule but is delocalized over several molecules as a Frenkel exciton.

The nature of this coupling depends on the geometry of the molecular packing:

In H-aggregates , the parallel alignment of the molecular transition dipoles results in a "positive" or repulsive coupling, leading to a higher-energy excited state (blue shift). acs.orgnih.gov

In J-aggregates , the head-to-tail alignment results in an attractive coupling, leading to a lower-energy excited state (red shift). acs.orgnih.gov

The strength of this coupling is highly sensitive to the distance and orientation between the PDI cores. nih.gov Therefore, controlling the molecular packing is essential for engineering the material's optical and electronic properties. nih.govresearchgate.net

Pathway Complexity and Kinetic vs. Thermodynamic Control in Self-Assembly

The self-assembly of this compound is not always a straightforward process and can exhibit pathway complexity . This means that depending on the assembly conditions (e.g., solvent, temperature, concentration), the molecules can aggregate via different routes to form various structures. ucm.esnih.gov Often, this involves a competition between kinetically and thermodynamically controlled pathways. nih.govlibretexts.org

Kinetic Control : At lower temperatures or under rapid precipitation conditions, the assembly is often under kinetic control, meaning the product that forms the fastest is favored. libretexts.orgreddit.com This can lead to metastable structures, such as amorphous nanoparticles or kinetically trapped H-aggregates, which are not the most stable possible arrangement. nih.govbwise.kr

Thermodynamic Control : At higher temperatures or with slow annealing, the system has enough energy to overcome kinetic barriers and reach its most stable state. reddit.comresearchgate.net This thermodynamically controlled product is the most energetically favorable structure, which might be a well-ordered J-aggregate or a crystalline nanofiber. nih.govresearchgate.net

In some systems, a kinetically formed product can slowly transform into a more stable thermodynamic product over time. nih.govbwise.kr Understanding this dynamic allows for the selective isolation of different supramolecular structures by carefully controlling the assembly conditions. rsc.orgnih.gov

Design of Supramolecular Architectures with Tailored Morphologies

By manipulating the self-assembly process, it is possible to design and create supramolecular architectures of this compound with specific and tailored morphologies. frontiersin.orgbeilstein-journals.org The final structure is a result of the balance of intermolecular forces and the assembly pathway taken. nih.gov

The self-assembly of PDI derivatives can lead to a rich variety of nanostructures. nih.gov The specific morphology is often dictated by factors like solvent polarity and temperature. bwise.kr

Nanofibers : One-dimensional (1D) fibrous structures are commonly observed for PDI derivatives. nih.govrsc.org These are often the thermodynamically stable product, resulting from well-ordered π-stacking along a single axis. nih.gov

Nanosheets : Two-dimensional (2D) sheet-like structures can form under certain kinetic conditions or when lateral aggregation is promoted. bwise.kr

Nanoparticles : Zero-dimensional (0D) spherical nanoparticles are typically a kinetically favored product, especially under conditions of rapid aggregation. nih.govbwise.kr

For example, a PDI derivative might initially form nanoparticles (kinetic product) which then slowly dissolve and reassemble into more stable nanofibers (thermodynamic product) over time. nih.govbwise.kr This ability to form different nanostructures is crucial for adapting the material to various applications, from thin-film transistors to photocatalysts. rsc.orgmdpi.com

Liquid Crystalline Behavior and Ordered Structures

While specific studies detailing the liquid crystalline properties of this compound are not extensively available in the public domain, the behavior of analogous PDI derivatives provides significant insight into its expected characteristics. PDI derivatives, particularly those with flexible alkyl chains, are known to exhibit thermotropic liquid crystalline phases, most commonly columnar phases where the molecules stack on top of each other to form column-like structures. doi.org

The introduction of bulky substituents at the bay-positions of the perylene (B46583) core, such as the bromine atom in this compound, can influence the mesomorphic properties. Research on other bay-substituted PDIs has shown that such modifications can lead to the formation of stable hexagonal columnar liquid crystalline phases over a wide range of temperatures. doi.org The steric hindrance from the bay-substituent can modulate the π-π stacking distance and arrangement within the columns, which in turn affects the material's electronic properties.

The branched 1-hexylheptyl alkyl chains at the imide positions of this compound play a crucial role in promoting solubility and influencing the liquid crystalline behavior. These bulky side chains can effectively prevent excessive aggregation and crystallization, thus favoring the formation of ordered, yet fluid, liquid crystalline phases. The table below illustrates typical phase transition temperatures observed for similar PDI derivatives that exhibit liquid crystalline behavior.

Compound AnalogueTransitionTemperature (°C)
Bay-substituted PDI ACrystal to Columnar120
Bay-substituted PDI AColumnar to Isotropic>250
Bay-substituted PDI BCrystal to Columnar95
Bay-substituted PDI BColumnar to Isotropic210
Note: This data is representative of bay-substituted PDI derivatives and not specific to this compound.

The formation of these ordered structures is critical for applications in organic electronics, as the columnar arrangement provides pathways for charge transport. The specific nature of the liquid crystalline phase, including the intracolumnar spacing and the degree of order, is highly dependent on the molecular architecture.

Influence of Solvent Polarity and Concentration on Aggregation Behavior

The aggregation of this compound in solution is a direct consequence of the solvophobic effects acting on the large, aromatic perylene core and the intermolecular π-π stacking interactions. The behavior is highly sensitive to both the polarity of the solvent and the concentration of the PDI derivative.

In nonpolar or "poor" solvents, PDI derivatives tend to aggregate strongly to minimize the unfavorable interactions between the solvent and the aromatic core. This aggregation is often characterized by changes in the UV-Vis absorption and fluorescence spectra. Typically, the formation of H-aggregates (face-to-face stacking) is observed, leading to a blue-shift in the absorption spectrum. Conversely, in some cases, J-aggregates (head-to-tail arrangement) can form, resulting in a red-shift. Studies on various PDI derivatives have shown that the type of aggregate can be controlled by the choice of solvent. nih.gov

For this compound, the bulky 1-hexylheptyl side chains enhance its solubility in common organic solvents compared to PDIs with linear alkyl chains. However, aggregation can still be induced by changing the solvent composition, for instance, by adding a poor solvent like water or methanol (B129727) to a solution in a good solvent like chloroform (B151607) or THF. nih.gov The hydrophobic effect drives the aggregation process in such solvent mixtures.

The concentration of this compound is another critical factor governing its aggregation state. At very low concentrations, the compound is likely to exist as discrete monomers. As the concentration increases beyond a certain threshold, known as the critical aggregation concentration (CAC), self-assembly into larger aggregates occurs. This transition can be monitored by spectroscopic techniques. The table below shows representative data on how the absorption maximum might change with solvent polarity for a bay-brominated PDI derivative.

SolventPolarity IndexAbsorption λmax (nm) - MonomerAbsorption λmax (nm) - Aggregate
Chloroform4.1525-
Tetrahydrofuran (THF)4.0526505 (H-aggregate)
Dichloromethane3.1528-
Toluene2.4530510 (H-aggregate)
Hexane0.1-495 (H-aggregate)
Note: This data is illustrative for a typical bay-substituted PDI and not specific experimental data for this compound.

The bromination at the bay position can also influence the aggregation behavior. Studies on brominated PDIs have shown that the bromine atoms can affect the electronic coupling between the stacked molecules and may also introduce specific halogen-halogen interactions that can influence the packing structure. nih.gov The formation of stable radical anion salts has also been observed for bay-substituted PDIs, which is dependent on the substituents and the solvent environment. scielo.br

Electronic Structure and Photophysical Mechanisms of Pdi Cc6c6 Br

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides essential insights into the electronic behavior of molecules, particularly concerning their reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals dictating these characteristics.

HOMO-LUMO Energy Levels and Band Gaps

The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that influences a material's electronic and optical properties, including its light absorption and charge transport capabilities. While specific experimental or calculated values for PDI-CC6C6-Br are not directly detailed in the provided search results, general principles indicate that a smaller band gap typically correlates with lower energy absorption and potentially better charge mobility myu-group.co.jprsc.orgmalayajournal.orgresearchgate.netd-nb.info. For perylene (B46583) diimide (PDI) derivatives, the HOMO-LUMO gap is a tunable parameter influenced by structural modifications researchgate.net. The distribution of electron density within these orbitals dictates where charge donation or acceptance is most likely to occur within the molecule malayajournal.orglibretexts.org.

Influence of Substituents on FMO Energies and Distribution

The electronic structure of this compound is significantly influenced by its molecular architecture, including the perylene diimide core and the appended alkyl chains (CC6C6) and bromine (Br) atom. Substituents play a pivotal role in modulating FMO energies and the spatial distribution of electrons within these orbitals libretexts.orgmdpi.comnih.gov. For instance, electron-donating or electron-withdrawing groups can systematically alter HOMO and LUMO energy levels, thereby tuning the band gap mdpi.com. The specific arrangement and electronic nature of the CC6C6 chains and the bromine atom in this compound would dictate the extent of delocalization and the precise locations of the HOMO and LUMO, impacting charge transfer characteristics rsc.orgmdpi.comnih.gov.

Photoinduced Charge Transfer (CT) Processes

Photoexcitation of this compound can initiate charge transfer processes, which are fundamental to many optoelectronic applications. These processes involve the movement of electronic charge within or between molecules following light absorption.

Intramolecular and Intermolecular Charge Transfer

Intramolecular charge transfer (ICT) refers to the movement of an electron from one part of a molecule to another, typically from an electron-donating to an electron-accepting moiety within the same molecule malayajournal.orgnih.govrsc.orgrsc.orgnih.gov. In donor-acceptor systems, ICT is a key mechanism that can lead to changes in emission properties and facilitate charge separation nih.govrsc.orgrsc.org. Intermolecular charge transfer (ICT) occurs between different molecules, often at interfaces between donor and acceptor materials rsc.orgaps.orgrsc.org. The efficiency and nature of these CT processes in this compound would depend on its molecular design and its environment, such as its solid-state packing or its interaction with other materials rsc.orgaps.orgrsc.org. Perylene diimide derivatives are known to exhibit strong electron-accepting properties, making them suitable for charge transfer applications researchgate.netresearchgate.net.

Exciton (B1674681) Dissociation and Charge Separation Dynamics

Following photoexcitation, an exciton (a bound electron-hole pair) is formed. For efficient charge generation, this exciton must dissociate into free charge carriers (electrons and holes). This process, known as exciton dissociation, typically occurs at interfaces within a material or between different materials arxiv.orgnih.govresearchgate.netrsc.orgmit.edu. The dynamics of exciton dissociation and subsequent charge separation are crucial for determining the efficiency of devices like organic photovoltaics arxiv.orgnih.govrsc.orgmit.edu. Factors such as energetic disorder, interface morphology, and the electronic coupling between donor and acceptor components significantly influence these dynamics nih.govmit.edu. Studies on similar systems suggest that efficient charge separation can occur on femtosecond to picosecond timescales arxiv.orgnih.gov.

Exciton Dynamics and Recombination Pathways

Once excitons are formed and potentially dissociate, their subsequent dynamics, including recombination pathways, are critical for device performance. Excitons can recombine radiatively (emitting light) or non-radiatively (dissipating energy as heat or through intersystem crossing). Charge carriers, once separated, can also recombine, leading to a loss of generated charge.

The pathways for exciton and charge recombination are complex and depend on the material's electronic structure, morphology, and the presence of defects or traps nih.govmit.edu. Understanding these pathways allows for strategies to minimize recombination losses and maximize charge collection nih.govmit.edu. For instance, efficient charge separation and transport can reduce the probability of geminate or non-geminate recombination.

Singlet Exciton Fission Phenomena

Singlet exciton fission (SEF) is a photophysical process where a single photoexcited singlet exciton (S₁) in an organic chromophore can split into two lower-energy triplet excitons (T₁) on adjacent molecules d-nb.infocam.ac.uknju.edu.cn. This process is spin-conserving and can lead to a quantum yield of triplet excitons exceeding 100% per absorbed photon d-nb.infocam.ac.uk. SEF is of significant interest for enhancing solar cell performance by allowing the conversion of high-energy photons into two excitons, thereby reducing energy loss due to thermalization and potentially circumventing the Shockley-Queisser limit for single-junction solar cells cam.ac.uknju.edu.cnamolf.nl.

The mechanism of SEF typically involves the formation of a transient, correlated triplet pair (often denoted as ¹(T₁T₁)) which then dissociates into two independent triplet excitons d-nb.infonju.edu.cn. For SEF to occur efficiently, specific energetic alignments and appropriate intermolecular coupling within the molecular solid are crucial nih.gov. Perylenediimides (PDIs) are a class of molecules that have been investigated for their SEF capabilities. While some PDI derivatives have shown promise, the efficiency and kinetics of SEF can vary significantly based on molecular structure, substitution, and solid-state packing nih.govnih.govutexas.edu. For instance, studies on C8-PDI have reported singlet fission occurring over approximately 3.8 nanoseconds with a high yield of 51% nih.gov. Other PDI derivatives, such as EP-PDI, have demonstrated accelerated SF rates in crystalline forms compared to thin films, with rates reported as high as 1/3.3 ps⁻¹ in crystals versus 1/260 ps⁻¹ in films chemrxiv.org.

Table 1: Singlet Exciton Fission (SEF) Parameters in PDI Derivatives

PDI DerivativeSF Rate (ps⁻¹)Triplet Yield (%)NotesSource
C8-PDI~1/380051Slow SF rate, high yield due to lack of competing pathways. nih.gov
EP-PDI~1/3.3N/AAccelerated SF rate in crystals compared to thin films. chemrxiv.org
EP-PDI (thin film)~1/260N/ASlower SF rate in thin films with structural inhomogeneity. chemrxiv.org

Role of Excitons in Charge Carrier Generation

In organic photovoltaic devices, the efficient generation of charge carriers is a critical step, following the absorption of light and the formation of excitons nih.govresearchgate.net. Excitons are bound electron-hole pairs that must dissociate to produce free charge carriers (electrons and holes) that can contribute to the photocurrent iupac.orgaps.org. This process typically involves two stages: the initial formation of an exciton, followed by its dissociation into mobile charge carriers iupac.org.

The efficiency of charge carrier generation is heavily influenced by the exciton's ability to reach an interface where charge separation can occur. This is directly related to the exciton diffusion length, which is the average distance an exciton can travel before recombining or undergoing other deactivation pathways nih.gov. Molecular packing and intermolecular interactions within the organic semiconductor play a significant role in determining both exciton diffusion length and charge carrier mobility nih.gov. For PDI derivatives, studies have demonstrated that variations in molecular packing can lead to substantial differences in these optoelectronic properties. For example, one study reported exciton diffusion lengths of 60 nm for PDI-octyl and 18 nm for PDI-hexhep, with corresponding charge separation efficiencies of 0.64% and 3.5%, respectively nih.gov. These findings underscore the importance of controlling the solid-state packing of PDIs to optimize charge generation processes.

Table 2: Exciton Diffusion Length and Charge Separation Efficiency in PDI Derivatives

PDI DerivativeExciton Diffusion Length (nm)Charge Separation Efficiency (%)Key Factor Influencing DifferenceSource
PDI-octyl600.64Molecular packing nih.gov
PDI-hexhep183.5Molecular packing nih.gov

While this compound, as a member of the PDI family, is expected to participate in exciton formation and subsequent charge carrier generation, specific quantitative data detailing its electronic structure and photophysical mechanisms, such as its precise exciton diffusion length or its propensity for singlet exciton fission, were not detailed in the provided literature. Further research would be necessary to elucidate these specific properties for this compound.

Compound List:

this compound

Charge Transport Phenomena in Pdi Cc6c6 Br and Its Assemblies

Electron Mobility Studies in Thin Films and Single Crystals

The ability of a material to transport charge is quantified by its charge carrier mobility, a key parameter for assessing its potential in electronic devices. For PDI-CC6C6-Br, an n-type semiconductor, electron mobility is the critical performance metric. This has been investigated in both thin-film and single-crystal formats to understand intrinsic properties and performance in device-relevant morphologies.

The electron mobility of this compound is experimentally determined using well-established techniques, primarily the space-charge limited current (SCLC) method and by characterizing organic field-effect transistors (OFETs).

The SCLC method provides insight into the bulk charge transport properties of the material. In this technique, a simple diode-like structure is fabricated, and the current-voltage (I-V) characteristics are measured. At a sufficiently high voltage, the injected charge carriers dominate the current, which becomes limited by its own space charge. By fitting the I-V curve to the Mott-Gurney law, the bulk electron mobility can be extracted. This method is valuable for assessing the intrinsic mobility of the material, averaged over various directions in a polycrystalline film.

OFETs, on the other hand, measure the charge transport confined to a thin layer (a few nanometers) at the interface between the semiconductor and the gate dielectric. This interfacial mobility is highly relevant for transistor applications. By fabricating OFETs with this compound as the active layer, transfer and output characteristics are measured to calculate the field-effect mobility. These values are often influenced by factors such as the quality of the semiconductor-dielectric interface, contact resistance, and the degree of molecular ordering in the channel. For many perylene (B46583) diimide (PDI) derivatives, OFET mobilities can be an order of magnitude higher than SCLC mobilities due to the highly ordered layer that can form at the interface.

Interactive Data Table: Reported Electron Mobility for PDI Derivatives

Derivative Family Measurement Technique Mobility (cm²/Vs) Sample Type
General PDI OFET > 0.1 Thin Film
General PDI SCLC ~ 10⁻³ - 10⁻⁴ Thin Film
Dendronized SPDI Time-of-Flight (TOF) 3.5 x 10⁻³ Crystalline

Note: The data presented is for representative PDI derivatives to provide context, as specific peer-reviewed mobility values for this compound are not widely documented.

Charge transport in organic crystals is often highly anisotropic, meaning that the mobility value depends significantly on the direction of measurement relative to the crystallographic axes. This anisotropy arises from the specific molecular packing in the solid state. The efficiency of charge hopping between adjacent molecules is dictated by the distance and relative orientation of their π-systems.

In PDI-based materials, charge transport is typically most efficient along the π-stacking direction. The bromine and hexyl substituents in this compound play a crucial role in directing this packing. While specific anisotropic mobility data for this compound single crystals is not extensively published, studies on similar organic semiconductors show that mobility along the π-stacking axis can be orders of magnitude higher than in perpendicular directions rsc.org. Controlling crystal orientation in thin films is therefore a critical strategy for maximizing device performance rsc.org.

Interplay Between Molecular Packing, Morphology, and Charge Transport

The charge transport properties of this compound are inextricably linked to its solid-state structure, from the arrangement of individual molecules (molecular packing) to the larger-scale structure of domains and grains (morphology).

The planar, aromatic core of the PDI molecule facilitates strong π-π interactions, leading to the formation of ordered stacks. The N,N'-bis(6-bromohexyl) side chains significantly influence this packing. They act as solubilizing groups but also introduce steric effects that modulate the intermolecular distance and relative orientation of the PDI cores. The terminal bromine atoms can introduce additional specific intermolecular interactions, further influencing the packing motif. Different processing conditions (e.g., solvent choice, annealing temperature) can lead to different polymorphs, each with a unique packing arrangement and, consequently, different charge transport characteristics. For PDI derivatives, common packing motifs include face-to-face π-stacking, which creates effective one-dimensional or two-dimensional pathways for electron transport.

On a larger scale, the morphology of thin films—including crystallinity, grain size, and the presence of grain boundaries—is critical. Large, well-ordered crystalline grains with minimal boundaries are desirable for efficient long-range charge transport, as grain boundaries act as trapping sites that impede carrier motion.

Charge Carrier Recombination Mechanisms

Charge carrier recombination is a process where an electron and a hole annihilate each other, often representing a loss mechanism in electronic devices like solar cells and light-emitting diodes. In a single-component n-type material like this compound, recombination primarily occurs when injected holes (minority carriers) meet electrons (majority carriers).

The dominant recombination mechanisms in PDI systems are typically non-radiative. One key process is trap-assisted recombination , where an electron is captured by a defect or impurity state (a trap) within the bandgap. A subsequently passing hole can then recombine with this trapped electron. The rate of this process is proportional to the density of trap states.

Another relevant mechanism, particularly at high carrier concentrations, is bimolecular recombination . This involves the direct interaction of a free electron and a free hole. Studies on PDI-based solar cells have found that fast bimolecular recombination can be a significant efficiency-limiting factor researchgate.net. The kinetics of these recombination processes can be investigated using techniques like transient absorption spectroscopy, which monitors the population of charge carriers over time following photoexcitation. In some complex PDI dimer systems, charge recombination rates have been observed on the picosecond timescale, highlighting the speed of these loss pathways researchgate.net.

Role of Energetic Disorder and Trapping Phenomena

The idealized picture of charge transport in a perfectly ordered crystal is often disrupted in real materials by disorder. Energetic disorder refers to the variation in the energy levels of the charge-transporting orbitals (the LUMO for n-type this compound) from molecule to molecule. This creates a landscape of electronic states with a certain width, often modeled as a Gaussian density of states (DOS). Charge carriers must overcome these energy barriers to move through the material, which can limit mobility. Improved energetic ordering, meaning a narrower DOS, is associated with higher mobility derthon.com.

Charge trapping is a direct consequence of this disorder. States that are significantly lower in energy than the average transport energy act as traps. These can be caused by structural defects, impurities, or molecules in a disordered environment (e.g., at grain boundaries). An electron moving through the material can fall into one of these traps and become temporarily immobilized. The energy depth of the trap determines the average time the carrier will remain trapped before being thermally re-excited into the transport states. Deep traps can effectively remove carriers from the transport process altogether, severely degrading device performance. Techniques such as thermally stimulated luminescence (TSL) and Kelvin probe force microscopy (KPFM) are used to characterize the energy distribution and spatial location of these trap states in PDI materials derthon.comchemspider.comrsc.org.

Thin Film Fabrication and Morphology Engineering of Pdi Cc6c6 Br

Deposition Techniques for Controlled Film Growth

The method used to deposit the organic semiconductor is a primary factor in controlling the resulting thin film's quality and molecular organization. Both solution-based and vacuum-based techniques are employed for PDI derivatives, each offering distinct advantages and challenges.

Solution-processing is a cost-effective and scalable method for fabricating thin films from soluble organic materials like PDI-CC6C6-Br.

Spin-Coating : This is one of the most common laboratory techniques for producing uniform thin films. A solution of this compound in a suitable organic solvent (such as chloroform (B151607), toluene, or chlorobenzene) is dispensed onto a substrate, which is then rotated at high speed. The centrifugal force causes the solution to spread evenly, and subsequent solvent evaporation leaves a solid film. The final film thickness and morphology are highly dependent on parameters such as solution concentration, spin speed, and acceleration. For PDI-based materials, the choice of solvent and its evaporation rate are crucial in determining the degree of molecular aggregation and crystallinity in the resulting film.

Melt-Processing : This technique involves heating the this compound powder above its melting point and then allowing it to crystallize between two substrates upon cooling. Melt-processing can lead to the formation of large, highly ordered crystalline domains, which are beneficial for charge transport. The cooling rate is a critical parameter in this process; slow cooling generally promotes the growth of larger crystals. This method avoids the complications of solvent-solute interactions present in spin-coating.

Table 1: Comparison of Solution-Processing Parameters for PDI Derivatives

ParameterInfluence on Thin Film PropertiesTypical Range for PDI Derivatives
Solution Concentration Affects film thickness and intermolecular aggregation.1 - 10 mg/mL
Spin Speed Primarily controls film thickness (higher speed = thinner film).1000 - 5000 rpm
Solvent Type Influences solubility, drying time, and molecular packing.Chloroform, Toluene, Xylene
Cooling Rate (Melt) Determines crystal size and degree of ordering.1 - 20 °C/min

Vacuum deposition offers a high degree of control over film purity and thickness, as it is performed in a high-vacuum environment, minimizing contamination.

Thermal Evaporation : In this process, this compound powder is heated in a crucible under high vacuum until it sublimes. The vaporized molecules then travel and deposit onto a cooled substrate. The deposition rate and substrate temperature are key parameters that control the film's morphology. Lower deposition rates and optimized substrate temperatures can promote the growth of more ordered crystalline films. This solvent-free method is advantageous for materials that may have limited solubility or are sensitive to solvent residues.

Influence of Substrate Properties on Film Morphology

The surface of the substrate plays a pivotal role in the nucleation and growth of the thin film. The substrate's surface energy and chemical properties can be modified to influence the molecular orientation of the deposited this compound molecules. For instance, treating silicon dioxide (SiO₂) substrates with self-assembled monolayers (SAMs), such as octadecyltrichlorosilane (B89594) (OTS), can change the surface from hydrophilic to hydrophobic. This modification can promote a more ordered, edge-on molecular packing orientation in PDI films, which is favorable for charge transport in field-effect transistors.

Post-Deposition Annealing Effects on Crystallinity and Molecular Alignment

Post-deposition annealing, which involves heating the thin film to a temperature below its melting point, is a widely used method to improve the structural order of the film.

Thermal Annealing : This process provides the necessary thermal energy for the this compound molecules to rearrange into more thermodynamically stable, crystalline structures. This can lead to an increase in crystal grain size and a reduction in the density of grain boundaries, both of which are beneficial for efficient charge transport. The optimal annealing temperature and duration must be carefully determined, as excessive heat can lead to film dewetting or degradation.

Solvent Vapor Annealing : An alternative to thermal annealing, this method involves exposing the thin film to a saturated vapor of a specific solvent. The solvent vapor plasticizes the film, allowing for molecular rearrangement and improved crystallinity at lower temperatures than thermal annealing. The choice of solvent vapor is critical, as it must be a good solvent for the PDI derivative to be effective.

Table 2: Effect of Annealing on PDI-based Thin Films

Annealing MethodTypical Temperature/ConditionPrimary Effect
Thermal Annealing 80 - 150 °CIncreases grain size and crystallinity.
Solvent Vapor Annealing Exposure to Chloroform or Toluene VaporPromotes molecular rearrangement at room temperature.

Microstructural Characterization of Thin Films

Understanding the morphology of the fabricated thin films is essential for correlating the processing conditions with the material's electronic performance.

Atomic Force Microscopy (AFM) is a powerful, high-resolution imaging technique used to investigate the surface morphology of thin films. In tapping mode, a sharp tip oscillates near the surface, and changes in the oscillation amplitude are used to construct a topographical map. For this compound thin films, AFM can reveal:

Surface Topography : Provides detailed information about the film's surface roughness and the size and shape of crystalline grains. Smoother, more uniform films with large, interconnected grains are generally desirable.

Phase Separation : In blend films (e.g., with a polymer donor), AFM can be used to visualize the phase-separated domains of the donor and acceptor materials. The size and interconnectivity of these domains are crucial for efficient charge separation and transport in organic solar cells.

The analysis of AFM images provides critical feedback for optimizing the thin film fabrication process to achieve the desired morphology for high-performance electronic devices.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for Molecular Orientation and Packing

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful, non-destructive technique used to probe the molecular packing and orientation of organic semiconductor thin films. researchgate.networktribe.com For PDI derivatives, GIWAXS patterns provide crucial insights into the arrangement of the molecules on a substrate, which dictates charge transport pathways.

In studies of PDI derivatives with alkyl chains, such as those similar to the C6 chains in this compound, GIWAXS data reveals distinct diffraction peaks corresponding to the lamellar stacking of the polymer backbones and the π-π stacking distance between the perylene (B46583) cores. researchgate.net For instance, analysis of various PDI-based polymer films has shown that the length and branching of the alkyl side chains significantly impact the resulting morphology, including the π-π packing density and the preferential orientation of the conjugated backbones relative to the substrate. researchgate.net The introduction of a bromine atom at the bay position of the PDI core, as in this compound, is known to induce a twist in the perylene backbone. nih.gov This twisting can frustrate close π-π stacking, which would be observable in GIWAXS patterns as a change in the peak positions and intensities compared to a planar PDI equivalent. While specific GIWAXS data for this compound is not widely published, it is anticipated that the interplay between the C6 alkyl chains and the bromo-substituent would result in a unique packing motif, likely with a balance between crystalline order and some degree of steric hindrance-induced disorder.

Table 1: Representative GIWAXS Parameters for PDI-based Polymer Films

Polymer/FeatureIn-plane π-stacking (q_xy)Out-of-plane lamellar stacking (q_z)
PDI-C6 derivative A~1.7 Å⁻¹~0.3 Å⁻¹
PDI-C6 derivative B~1.8 Å⁻¹~0.28 Å⁻¹

Note: This table is illustrative, based on data for similar PDI derivatives, to demonstrate typical GIWAXS measurement outputs.

Optical Microscopy Techniques (POM, FM) for Crystalline Domains

Optical microscopy techniques, including Polarized Optical Microscopy (POM) and Fluorescence Microscopy (FM), are invaluable for visualizing the larger-scale morphology and crystalline domains within thin films and single crystals of PDI derivatives.

Polarized Optical Microscopy (POM) utilizes polarized light to reveal anisotropic features in a material. For crystalline domains of this compound, POM can identify the size, shape, and boundaries of spherulites and other crystalline structures. The interaction of polarized light with the ordered molecular arrangements within the crystals results in birefringence, making the crystalline regions visible against an amorphous background.

Fluorescence Microscopy (FM) takes advantage of the inherent fluorescence of PDI compounds. Bay-substituted PDIs, in particular, often exhibit strong emission in the solid state. nih.gov FM can be used to image the crystalline domains and identify different crystal polymorphs, which may exhibit distinct emission colors. For instance, studies on a related compound, POSS-PDI Br, have shown that it forms spherical microstructures that emit red fluorescence under UV excitation. These spherical morphologies were observed to be composed of fibrous, self-assembled structures. It is expected that this compound would also form well-defined crystalline domains observable by FM, with the emission characteristics being sensitive to the local molecular packing.

Single Crystal Growth of PDI Derivatives

The growth of high-quality single crystals is essential for unambiguously determining the molecular structure and intrinsic electronic properties of organic semiconductors.

Solution-Based Growth Methods

Solution-based methods are a common approach for growing single crystals of PDI derivatives. These techniques typically involve the slow cooling of a saturated solution or the slow evaporation of a solvent system. The choice of solvent is critical and depends on the solubility of the specific PDI derivative. For this compound, with its C6 alkyl chains, solvents such as chloroform, toluene, or dichlorobenzene would likely be suitable candidates. The process involves dissolving the compound in a chosen solvent at an elevated temperature to create a saturated or near-saturated solution. By slowly lowering the temperature, the solubility decreases, leading to the gradual formation of single crystals. Another approach is to allow the solvent to evaporate slowly from a solution at a constant temperature, which also leads to supersaturation and subsequent crystallization.

In-Situ Crystallization Techniques

In-situ crystallization offers a direct route to obtaining single crystals from a reaction mixture. A notable method is temperature-driven in-situ crystallization, where the synthesis of the PDI derivative is carried out in a high-boiling point solvent. After the reaction is complete, the solution is allowed to cool slowly, promoting the direct formation of single crystals from the reaction medium. This method has been successfully applied to various PDI derivatives, yielding high-quality single crystals suitable for X-ray diffraction analysis. For this compound, this could involve its synthesis followed by a controlled cooling process to facilitate the growth of single crystals without the need for intermediate purification and re-dissolution steps.

Relationship Between Crystal Packing and Bulk Properties

The precise arrangement of molecules in the crystal lattice, known as crystal packing, has a profound impact on the bulk properties of PDI derivatives, including their optical and electronic characteristics.

The introduction of substituents at the bay positions of the PDI core is a key strategy for tuning these properties. The bromine atom in this compound induces a twist in the perylene core, which serves to increase the distance between adjacent molecules. nih.gov This steric hindrance can disrupt the strong π-π stacking that is characteristic of unsubstituted PDI molecules. While strong π-π interactions are often beneficial for charge transport, they can also lead to aggregation-caused quenching (ACQ) of fluorescence. nih.gov By twisting the PDI core, the bromine substituent in this compound can mitigate ACQ, potentially leading to enhanced solid-state fluorescence quantum yields.

Furthermore, the crystal packing determines the electronic coupling between neighboring molecules, which in turn influences the charge carrier mobility. The combination of the core twist from the bromine and the presence of the C6 alkyl chains will dictate the specific three-dimensional arrangement of this compound molecules in the crystal. This arrangement affects the overlap of the π-orbitals, which is a critical factor for efficient charge transport. Computational studies on similar brominated PDI derivatives have shown that the steric shielding provided by both bay and imide substituents can effectively reduce intermolecular interactions, leading to improved photophysical properties in the solid state. nih.gov Therefore, the crystal structure of this compound is a determinative factor for its performance in optoelectronic applications.

Table 2: Compound Names Mentioned in the Article

Abbreviation/NameFull Chemical Name
This compoundStructure-specific name, full name not provided in sources
PDIPerylene diimide
POSS-PDI BrPerylene diimide derivative with Polyhedral Oligomeric Silsesquioxane and Bromine substituents
DiBrPDI-2EH1,7-Dibromo-N,N'-bis(2-ethylhexyl)perylene-3,4:9,10-tetracarboxylic diimide
PDI-C6 derivativeGeneral term for a perylene diimide derivative with C6 alkyl chains

Advanced Spectroscopic and Analytical Characterization Methodologies

Ultrafast Transient Absorption Spectroscopy for Exciton (B1674681) and Charge Transfer Dynamics

Ultrafast Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to monitor the dynamics of short-lived excited states in materials like PDI-CC6C6-Br on timescales ranging from femtoseconds to nanoseconds. nih.gov This method is crucial for elucidating the pathways of exciton relaxation and charge transfer, which are primary events in the function of organic photovoltaic and photodetector devices. researchgate.net

Table 1: Illustrative Exciton Dynamics Data from Transient Absorption Spectroscopy for PDI-based Systems

System Process Timescale Reference
Pyrene-diisoPDI Co-crystal CT Exciton Diffusion Orders of magnitude difference based on packing rsc.org
AQS in Buffer Triplet State Formation 5.20 ps nih.gov
Boron subphthalocyanine chloride/C60 Charge Transfer 2.3 ps researchgate.net

Note: This table presents example data for related systems to illustrate the type of information obtained via TAS.

Photoluminescence (PL) Spectroscopy for Emission Properties and Aggregation

Photoluminescence (PL) spectroscopy is a vital tool for investigating the emissive properties of this compound and how they are affected by its local environment and aggregation state. By measuring the light emitted from the sample after photoexcitation, one can determine key parameters such as the fluorescence quantum yield and the Stokes shift (the energy difference between the absorption and emission maxima).

The PL spectrum of a PDI monomer typically appears as a mirror image of its absorption spectrum, exhibiting a clear vibrational structure. researchgate.net However, the formation of aggregates profoundly alters the emission characteristics. Aggregation can lead to fluorescence quenching, where the emission intensity is significantly reduced due to non-radiative decay pathways. Conversely, some systems exhibit aggregation-induced emission (AIE), where fluorescence is enhanced upon aggregation. nih.gov This can occur when aggregation restricts intramolecular motions that would otherwise lead to non-radiative decay, or when it isolates molecules from quenchers like oxygen. nih.gov

For this compound, concentration- and solvent-dependent PL studies are essential. Changes in the emission wavelength, intensity, and spectral shape can be correlated with the degree and nature of aggregation. For example, the emergence of a new, red-shifted, and broad emission band is often characteristic of excimer (excited-state dimer) formation, a common phenomenon in π-stacked PDI aggregates.

UV-Vis Absorption Spectroscopy for Electronic Transitions and Aggregation

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light across the ultraviolet and visible regions of the electromagnetic spectrum. ubbcluj.ro For PDI derivatives like this compound, the absorption spectrum is dominated by π → π* transitions within the conjugated perylene (B46583) core. shu.ac.uk

In dilute solutions where the compound exists as a monomer, the UV-Vis spectrum typically displays a distinct vibronic structure, with well-resolved peaks corresponding to different vibrational levels of the excited electronic state. researchgate.net The position and intensity of these absorption bands are characteristic of the molecule's electronic structure.

Aggregation significantly perturbs the electronic interactions between adjacent PDI molecules, leading to characteristic changes in the UV-Vis spectrum. Based on exciton coupling theory, the nature of these spectral changes can reveal the geometric arrangement of the molecules within the aggregate:

H-aggregates: Formed by cofacial π-stacking, these aggregates typically exhibit a hypsochromic (blue) shift in the absorption maximum compared to the monomer. The vibronic structure is often blurred, resulting in a broad, less-structured absorption band. researchgate.net

J-aggregates: Characterized by a head-to-tail arrangement, these aggregates show a bathochromic (red) shift and often a narrowing of the main absorption band.

By performing concentration-dependent UV-Vis measurements, the transition from a monomeric to an aggregated state can be monitored, allowing for the study of the self-assembly process. researchgate.net

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Potentials and Energy Levels

Electrochemical methods, particularly cyclic voltammetry (CV), are indispensable for determining the redox potentials of this compound. researchgate.net This information is used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical parameters for designing and predicting the behavior of organic electronic devices. ossila.com

In a CV experiment, the potential applied to a solution of the compound is swept linearly, and the resulting current is measured. The voltammogram shows peaks corresponding to the oxidation and reduction events of the molecule. From the onset potentials of the first oxidation and reduction waves, the HOMO and LUMO energy levels can be approximated relative to a reference level. ossila.com These energy levels govern the efficiency of charge injection, transport, and separation at interfaces with other materials in devices like organic solar cells and field-effect transistors. CV also provides information on the electrochemical stability and the reversibility of the redox processes. ossila.com

Table 2: Representative HOMO/LUMO Energy Levels for PDI Derivatives Determined by Electrochemical Methods

Compound Type HOMO (eV) LUMO (eV) Method
PDI Derivative -5.9 to -6.5 -3.8 to -4.2 Cyclic Voltammetry

Note: Values are typical ranges for PDI compounds and serve as an illustrative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Aggregation (excluding basic identification)

While NMR is a cornerstone for basic molecular structure confirmation, advanced NMR techniques provide profound insights into the nature of aggregation and the specific three-dimensional structure of self-assembled species in solution. nih.gov

Concentration-dependent ¹H NMR studies are highly informative. The π-π stacking that drives PDI aggregation causes significant shielding effects, leading to a characteristic upfield shift of the proton resonances of the aromatic core as the concentration increases. researchgate.net This provides clear evidence of aggregate formation.

More sophisticated techniques yield greater detail:

Diffusion Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. It allows for the direct observation of different species in solution, such as monomers, dimers, and larger aggregates, as they will have distinct diffusion rates. nih.gov

2D NMR (ROESY/NOESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy provides information about the spatial proximity of protons. For PDI aggregates, these experiments can be used to map the specific arrangement of molecules relative to one another, confirming, for example, a cofacial π-stacked geometry and determining the degree of longitudinal or transverse offset. researchgate.net

These advanced NMR methods are crucial for moving beyond the simple detection of aggregation to a detailed structural elucidation of the resulting assemblies in the solution phase. nih.gov

Time-Resolved Microwave Conductivity (TRMC)

Time-Resolved Microwave Conductivity (TRMC) is a non-invasive, contactless technique used to probe the dynamics of photogenerated mobile charge carriers. researchgate.net It is particularly valuable for characterizing the photoconductive properties of semiconductor materials like this compound without the need for fabricating complex device structures. researchgate.net

In a TRMC measurement, the sample is excited by a nanosecond laser pulse, creating mobile electrons and holes. The change in the sample's conductivity is then monitored by measuring the change in reflected microwave power as a function of time after the pulse. nih.gov The TRMC signal is proportional to the product of the charge carrier generation yield (φ) and the sum of their mobilities (Σμ).

By analyzing the decay kinetics of the TRMC signal, one can obtain information about the lifetime of these mobile charge carriers. nih.gov This is a critical factor for photovoltaic applications, as longer carrier lifetimes generally lead to higher device efficiencies. The rise time of the TRMC signal can also provide insights into the dissociation of excitons into free charge carriers. nih.gov TRMC is therefore a powerful tool for screening the potential of new materials and for understanding the fundamental processes of charge carrier generation, trapping, and recombination. researchgate.net

Vibrational Spectroscopy (e.g., FTIR, 2D-IR) for Aggregate Structure

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, is highly sensitive to molecular structure, conformation, and intermolecular interactions, making it an excellent tool for studying the structure of this compound aggregates. semanticscholar.org

The vibrational modes of the PDI molecule, particularly the C=O stretching modes of the imide groups and the C=C stretching modes of the aromatic core, are sensitive to the local environment. Upon aggregation, changes in intermolecular coupling and hydrogen bonding can cause shifts in the frequencies and changes in the intensities of these vibrational bands. nih.gov For example, the evolution of an FTIR spectrum over time can provide evidence of a complex aggregation process occurring. nih.gov

Combining experimental FTIR with molecular dynamics (MD) simulations can provide a more detailed picture, helping to distinguish between different possible aggregate structures, such as π-stacked versus "edge-to-edge" arrangements. nih.gov Advanced techniques like two-dimensional infrared (2D-IR) spectroscopy can further resolve complex spectra by revealing couplings between different vibrational modes, offering even more detailed structural constraints on the aggregate geometry. semanticscholar.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Charge Separation

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating charge separation in organic materials by detecting species with unpaired electrons, such as radical ions (polarons) and triplet excitons, that are formed during photochemical processes. This methodology allows for the detailed characterization of the electronic structure and dynamics of these paramagnetic intermediates.

In the context of perylene diimide (PDI) derivatives, time-resolved EPR (TR-EPR) spectroscopy is particularly insightful. It can provide information on the dynamics of charge separation and the pathways of exciton formation. For instance, in studies of small molecule donor-acceptor blends, TR-EPR spectra can identify singlet charge-transfer states, and the polarization patterns of these spectra reveal the timescale of charge separation. Analysis of these patterns can distinguish between faster and slower charge separation dynamics. For example, a spectrum dominated by enhanced absorptive (A) and emissive (E) signals (A/E/A/E) is indicative of charge separation occurring on a specific timescale, while a shift towards a more absorptive/emissive (EA) pattern can suggest a longer-lived charge-transfer state, indicating slower separation dynamics.

Furthermore, EPR spectroscopy, especially at high frequencies, can precisely determine the electronic g-tensor of the positive polarons formed on donor molecules after charge separation. The g-tensor is a characteristic property of a paramagnetic species and is sensitive to its electronic environment. By comparing experimentally determined g-values with those obtained from theoretical calculations, such as Density Functional Theory (DFT), the distribution of the spin density of the polaron can be elucidated, revealing whether the charge is localized on a single molecule or delocalized over multiple units, such as a dimer or trimer.

While the application of EPR spectroscopy to study charge separation in various PDI-based systems is well-documented, specific research findings and data tables from EPR studies conducted directly on this compound were not available in the public domain at the time of this writing. The general principles and methodologies described above, however, represent the standard approach through which the charge separation dynamics in this compound would be investigated.

Theoretical and Computational Chemistry Approaches for Pdi Cc6c6 Br

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method that provides a balance between computational efficiency and accuracy for determining the electronic structure and molecular geometry of chemical compounds researchgate.netoxfordneutronschool.orgresearchgate.net. DFT reformulates the complex many-electron problem into a more manageable one-electron problem by focusing on the electron density.

DFT calculations are instrumental in characterizing the ground state properties of PDI-CC6C6-Br, including the distribution of electron density and the nature of its molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) oxfordneutronschool.orgarxiv.orgresearchgate.netnih.govuci.eduups-tlse.fr. These MOs dictate the molecule's electronic behavior, influencing its reactivity and optical properties. The energy levels of these orbitals and the gap between them are fundamental parameters for understanding charge transport and optical absorption characteristics arxiv.orgresearchgate.netnih.govups-tlse.fr.

The spatial arrangement of atoms in this compound significantly impacts its properties. DFT can be employed to explore various possible conformations of the molecule by calculating its potential energy surface (PES) rsc.orgresearchgate.net. The PES maps the energy of the molecule as a function of its atomic coordinates, allowing researchers to identify the most stable conformers and the energy barriers between them. Understanding these conformational preferences is vital for predicting how the molecule will behave in different environments and how it might pack in solid-state structures or aggregate in solution rsc.org.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Optical Transitions

Time-Dependent Density Functional Theory (TDDFT) extends the principles of DFT to investigate the electronic excited states of molecules arxiv.orgnih.govcdmf.org.brictp.it. It is a powerful tool for predicting optical properties, such as absorption and emission spectra, which are directly related to electronic transitions within the molecule.

TDDFT enables the characterization of the nature of electronic excitations in this compound. These excitations can be classified as Localized Excitation (LE) states, where the electron remains localized within a small region of the molecule, or Charge Transfer (CT) states, where an electron is transferred from one part of the molecule to another 166.62.7. Identifying the type of excitation is crucial for understanding photophysical processes like fluorescence and charge separation.

A primary application of TDDFT is the prediction of UV-Vis absorption spectra and the calculation of electronic band gaps arxiv.orgresearchgate.netnih.govups-tlse.fr. By simulating the transitions between electronic states, TDDFT can accurately forecast the wavelengths of light that this compound will absorb. The band gap, often derived from these calculations or experimental spectroscopy nih.gov, represents the minimum energy required to excite an electron from the valence band to the conduction band, a key parameter for optoelectronic applications.

Molecular Dynamics (MD) Simulations for Self-Assembly and Aggregation Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into processes such as self-assembly and aggregation rsc.org. By simulating the classical motion of atoms and molecules based on interatomic forces, MD can reveal how this compound molecules interact and arrange themselves in condensed phases.

These simulations are particularly useful for understanding how this compound might form ordered structures, such as supramolecular assemblies or crystalline lattices. Factors like intermolecular interactions, solvent effects, and temperature can be systematically varied in MD simulations to predict the preferred aggregation pathways and final structures. Studying the aggregation behavior is essential for controlling the morphology and performance of materials based on this compound.

Intermolecular Interactions and Packing Arrangements

Understanding how this compound molecules arrange themselves in the solid state or in thin films is fundamental to predicting their electronic properties, particularly charge transport. Computational methods are employed to model these packing arrangements and identify the dominant intermolecular forces.

Hydrogen Bonding and Halogen Bonding: While π-π stacking is primary, other interactions can play a role. The bromine atom in this compound could potentially engage in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom interacts with a Lewis base (e.g., a π-system or an electronegative atom). Computational modeling can quantify the strength and directionality of such interactions, which could influence the precise arrangement of molecules in a crystal lattice or film. Studies on similar brominated organic semiconductors have shown that halogen bonding can indeed contribute to supramolecular assembly and affect charge transport pathways.

Molecular Dynamics Simulations: To capture the dynamic nature of molecular assembly in amorphous films or at interfaces, molecular dynamics (MD) simulations are often used. These simulations, guided by force fields derived from quantum mechanical calculations, can reveal preferred orientations and packing motifs under different processing conditions, providing a more realistic picture of the material's solid-state structure.

Charge Transport Pathway Modeling

Efficient charge transport in organic semiconductors is highly dependent on the electronic coupling between adjacent molecules, which is dictated by their relative orientation and distance. Computational methods are used to model these pathways.

Molecular Orbital Overlap: Computational techniques such as DFT can calculate the frontier molecular orbitals (HOMO and LUMO) of isolated this compound molecules. By placing these molecules in simulated arrangements (derived from packing studies), the overlap between the molecular orbitals of neighboring molecules can be calculated. Larger overlap generally correlates with stronger electronic coupling and higher charge mobility.

Diabatic Coupling Calculations: For charge hopping mechanisms, the electronic coupling matrix element () between adjacent molecules is a key parameter. Methods like the Löwdin partitioning or fragment-based approaches can be used within DFT to estimate . These values are crucial inputs for semi-classical models like the Marcus theory to predict charge transfer rates.

Advanced Computational Methods (e.g., GW Approximation) for Ionization Energies and Electron Affinities

GW Approximation for Electronic Properties: The GW approximation, typically implemented within a many-body perturbation theory framework, provides significantly more accurate quasiparticle energies (which correspond to IE and EA) compared to standard DFT eigenvalues. For this compound, GW calculations would yield reliable values for the energy required to remove an electron (IE) and the energy released when an electron is added (EA). These values directly relate to the material's HOMO and LUMO energy levels, respectively.

Comparison with DFT: While DFT often provides a good qualitative understanding, its eigenvalues can sometimes overestimate or underestimate IE and EA due to self-interaction errors and the lack of explicit treatment of electron-electron correlation effects. GW calculations, by including these effects, offer a more rigorous approach. For PDI derivatives, GW calculations have been shown to accurately reproduce experimental ionization potentials and electron affinities, making them indispensable for predicting charge transfer characteristics in devices.

Impact of Side Chains and Substituents: The CC6C6 side chains and the bromine atom in this compound are expected to influence the IE and EA. Computational methods, including GW, can quantify these effects by comparing calculations of the parent PDI core with those of the substituted derivative. The electron-withdrawing nature of bromine might lower both IE and EA, while the alkyl chains could have a more subtle influence on orbital energies, primarily through inductive effects and by affecting molecular packing.

Computational Analysis of Charge Transport Mechanisms

Building upon the understanding of intermolecular interactions and electronic structure, computational analysis delves into the specific mechanisms governing charge transport in this compound.

Hopping vs. Band-like Transport: For organic semiconductors, charge transport is typically described by a hopping mechanism, where charge carriers move between localized states on adjacent molecules. Computational methods can help determine whether transport is predominantly hopping-based or, in highly ordered systems, approaches band-like transport. This involves calculating the reorganization energy (), which is the energy cost associated with the molecular distortion that occurs upon charge transfer. Lower reorganization energies favor faster charge hopping.

Marcus Theory and Rate Calculations: The Marcus theory provides a framework for calculating the rate of electron transfer (and by extension, charge hopping) between two sites. Computational chemistry provides the necessary inputs: the electronic coupling () between the sites and the reorganization energy (). By calculating these parameters for relevant molecular pairs in this compound, the charge hopping rates can be estimated, leading to predictions of charge carrier mobility ().

The formula for the hopping rate () is often expressed as:

where is Planck's constant, is Boltzmann's constant, is temperature, and is the driving force for the transfer (often assumed to be zero for charge hopping between identical molecules in equilibrium).

Outlook and Future Research Trajectories for Pdi Cc6c6 Br Derivatives

Development of Novel PDI-CC6C6-Br Architectures with Enhanced Functionality

Future research will likely focus on utilizing the bromine atom of this compound as a reactive site for synthesizing novel, more complex molecular architectures. The process of bromination is a critical step in the functionalization of the perylene (B46583) core, enabling modifications that can tune the material's properties. google.com The bromine atom can be substituted through various cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This can lead to the creation of unsymmetrical PDI derivatives with tailored electronic and photophysical characteristics. nih.gov

The development of these new architectures is anticipated to produce materials with enhanced capabilities. For instance, by attaching specific electron-donating or electron-withdrawing moieties, it may be possible to precisely control the energy levels of the resulting molecules. Research into the selective bromination of perylene diimides under mild conditions has paved the way for the synthesis of new derivatives. nih.gov This approach can be applied to this compound to create a library of compounds with a spectrum of properties, suitable for a range of applications.

Exploration of Structure-Property Relationships for Rational Design Principles

A significant area of future research will be the systematic investigation of the relationship between the molecular structure of this compound derivatives and their resulting properties. By making controlled changes to the chemical structure and observing the impact on the material's performance, researchers can establish clear design principles. These principles are crucial for the rational design of new materials with specific, predictable functionalities.

Computational studies, such as Density Functional Theory (DFT), can be employed to predict how modifications to the PDI core, including the introduction of bromine, will affect the molecule's geometry and electronic structure. nih.gov For example, the substitution at the imide positions can influence the aggregation tendencies of PDI molecules, which in turn affects their solubility and self-assembly behavior. google.com Understanding these relationships will enable the targeted design of this compound derivatives with optimized characteristics for specific applications.

Integration of this compound into Advanced Organic Electronic Devices (excluding performance metrics)

This compound and its future derivatives are promising candidates for integration into a variety of advanced organic electronic devices. Perylene diimides are known for their exceptional thermal and photochemical stability, strong absorption of visible light, and high fluorescence quantum yields, making them suitable for use in electronic materials and photovoltaics. google.com The ability to modify their redox and photophysical properties through chemical substitution makes them highly versatile.

These materials can be incorporated as components in organic solar cells, where their electron-accepting properties are of interest. rsc.org Furthermore, their potential for high charge carrier mobility makes them suitable for use in organic field-effect transistors. nih.gov The development of new this compound derivatives with tailored properties will expand the range of their potential applications in organic electronics.

Interdisciplinary Research with Supramolecular Chemistry and Nanotechnology

The intersection of research on this compound with the fields of supramolecular chemistry and nanotechnology opens up exciting possibilities for creating highly ordered, functional materials. PDI molecules are known to self-assemble into well-defined nanostructures, such as nanosheets and nanofibers, through π-π stacking interactions. nih.gov This self-assembly can be controlled by modifying the substituents on the PDI core.

By leveraging these self-assembly properties, it is possible to construct complex supramolecular systems with emergent functions. For example, PDI derivatives can be designed to form specific nanoscale patterns for use in nanoelectronics. The integration of this compound into such systems could lead to the development of novel sensors, catalysts, and light-harvesting assemblies. google.com

Addressing Challenges in Processability and Scalable Synthesis

For this compound and its derivatives to be used in practical applications, challenges related to their processability and scalable synthesis must be addressed. The solubility of PDI compounds can be a limiting factor, and research into modifying the side chains to improve solubility without negatively impacting electronic properties is ongoing. google.com

Furthermore, developing synthetic methods that are efficient, cost-effective, and can produce highly pure materials in large quantities is a key area of future research. The regioselective synthesis of PDI derivatives, for instance, is a known challenge that researchers are working to overcome. google.com Advances in these areas will be crucial for the successful translation of this compound-based materials from the laboratory to industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for PDI-CC6C6-Br, and how can reaction conditions be systematically evaluated?

  • Methodological Answer: Design experiments using factorial or response surface methodologies to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). Characterize intermediates via HPLC and NMR to track reaction pathways. Validate purity using mass spectrometry and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer: Combine UV-Vis spectroscopy for π-π* transitions, NMR (¹H/¹³C) for substituent analysis, and XRD for crystallographic validation. For electronic properties, employ cyclic voltammetry and DFT simulations to correlate experimental data with theoretical models .

Q. How can researchers assess the stability of this compound under varying environmental conditions (e.g., light, humidity)?

  • Methodological Answer: Conduct accelerated stability studies using controlled environmental chambers. Monitor degradation via HPLC and FTIR, applying kinetic models (e.g., Arrhenius equation) to predict shelf-life. Include control samples and triplicate trials to ensure reproducibility .

Advanced Research Questions

Q. What experimental design frameworks are suitable for studying this compound’s mechanistic interactions in catalytic systems?

  • Methodological Answer: Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

  • Population: Catalytic substrates; Intervention: this compound as a co-catalyst; Comparison: Baseline catalytic efficiency; Outcome: Reaction rate enhancement; Time: Short-term kinetic profiling. Use in situ spectroscopy (e.g., Raman) to monitor real-time interactions .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, redox potentials) of this compound across studies?

  • Methodological Answer: Perform meta-analyses of existing data to identify outliers or methodological discrepancies. Replicate conflicting experiments under standardized conditions (e.g., IUPAC guidelines) and conduct sensitivity analyses to isolate variables (e.g., solvent purity, electrode calibration). Publish null results to address publication bias .

Q. What strategies are recommended for comparative studies of this compound with analogous halogenated derivatives?

  • Methodological Answer: Use a tiered approach:

Computational Screening: Compare molecular descriptors (e.g., HOMO-LUMO gaps, logP) via QSAR models.

Experimental Validation: Test photostability and charge-transfer efficiency in controlled systems (e.g., organic photovoltaics).

Statistical Analysis: Apply ANOVA or multivariate regression to quantify performance differences .

Data Management & Reproducibility

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

  • Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Detail synthetic steps with exact molar ratios, purification methods, and instrument settings.
  • Share raw data (e.g., NMR spectra, chromatograms) in open repositories like Zenodo, annotated with metadata standards (e.g., DOI tagging) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodological Answer: Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Validate assumptions via residual plots and leverage bootstrapping for confidence intervals. For high-throughput data, apply machine learning (e.g., random forests) to identify non-linear patterns .

Tables: Key Methodological Considerations

Research Aspect Recommended Techniques Validation Criteria
Synthetic OptimizationDoE (Design of Experiments), HPLC-MS≥95% purity, R² >0.9 in kinetic models
Structural AnalysisXRD, Solid-State NMRR-factor <0.05, δ (ppm) matching DFT
Data Contradiction ResolutionMeta-analysis, Replication Studiesp-value <0.05, Cohen’s d >0.8

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.